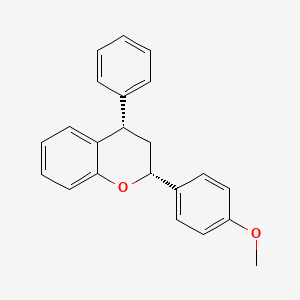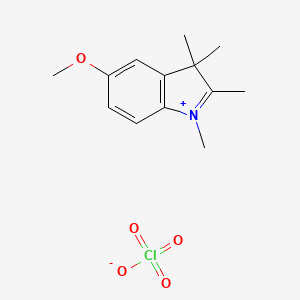
5-Methoxy-1,2,3,3-tetramethyl-3H-indol-1-ium perchlorate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Methoxy-1,2,3,3-tetramethyl-3H-indol-1-ium perchlorate is a chemical compound with the molecular formula C₁₃H₁₈ClNO₅ It is a derivative of indole, a heterocyclic aromatic organic compound
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methoxy-1,2,3,3-tetramethyl-3H-indol-1-ium perchlorate typically involves the reaction of 5-methoxyindole with methylating agents under controlled conditions. The reaction is carried out in the presence of a strong acid, such as hydrochloric acid, to facilitate the formation of the indolium ion. The resulting product is then treated with perchloric acid to obtain the perchlorate salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The final product is subjected to rigorous quality control measures to meet industry standards.
Analyse Chemischer Reaktionen
Types of Reactions
5-Methoxy-1,2,3,3-tetramethyl-3H-indol-1-ium perchlorate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form the corresponding indole derivative.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often require catalysts like palladium on carbon and specific solvents to facilitate the reaction.
Major Products Formed
Oxidation: Formation of indole oxides.
Reduction: Formation of 5-methoxyindole.
Substitution: Formation of various substituted indole derivatives depending on the substituent introduced.
Wissenschaftliche Forschungsanwendungen
5-Methoxy-1,2,3,3-tetramethyl-3H-indol-1-ium perchlorate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 5-Methoxy-1,2,3,3-tetramethyl-3H-indol-1-ium perchlorate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The methoxy group plays a crucial role in its binding affinity and specificity. The pathways involved include signal transduction and metabolic processes, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5-Methoxy-1,2,3,3-tetramethyl-3H-indol-1-ium iodide
- 5-Hydroxy-1,2,3,3-tetramethyl-3H-indol-1-ium iodide
- 5-Methoxy-2,3,3-trimethyl-3H-indole
Uniqueness
5-Methoxy-1,2,3,3-tetramethyl-3H-indol-1-ium perchlorate is unique due to its perchlorate anion, which imparts distinct chemical properties compared to its iodide and other derivatives. This uniqueness makes it valuable in specific applications where the perchlorate anion’s properties are advantageous.
Eigenschaften
CAS-Nummer |
86879-78-9 |
|---|---|
Molekularformel |
C13H18ClNO5 |
Molekulargewicht |
303.74 g/mol |
IUPAC-Name |
5-methoxy-1,2,3,3-tetramethylindol-1-ium;perchlorate |
InChI |
InChI=1S/C13H18NO.ClHO4/c1-9-13(2,3)11-8-10(15-5)6-7-12(11)14(9)4;2-1(3,4)5/h6-8H,1-5H3;(H,2,3,4,5)/q+1;/p-1 |
InChI-Schlüssel |
FNZIJXRYXBSPDP-UHFFFAOYSA-M |
Kanonische SMILES |
CC1=[N+](C2=C(C1(C)C)C=C(C=C2)OC)C.[O-]Cl(=O)(=O)=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


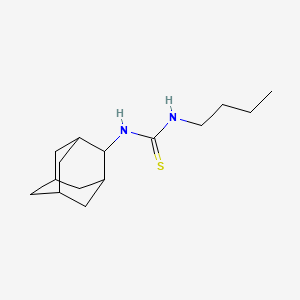
![1-(3,4-Dichlorophenyl)-3-[2-(methylamino)benzoyl]pyrrolidin-2-one](/img/structure/B14406444.png)
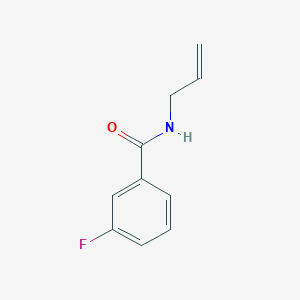
![3-[(1,3,4-Oxadiazol-2-yl)methyl]quinoxalin-2(1H)-one](/img/structure/B14406465.png)
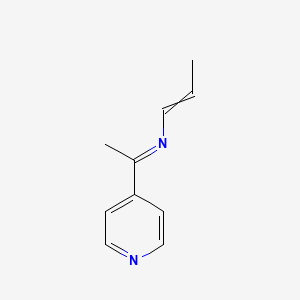
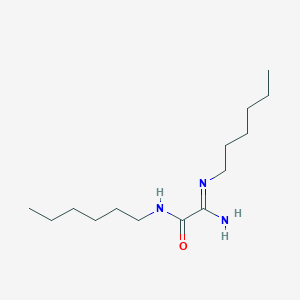
![1-[3-(2-Methoxyphenyl)prop-1-en-2-yl]-4-methylnaphthalene](/img/structure/B14406483.png)

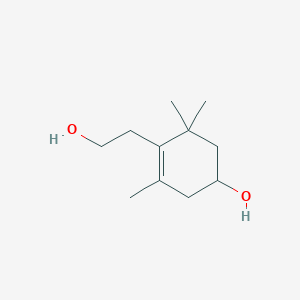
![5-(Diethylamino)-2-[(E)-(1,3-thiazol-2-yl)diazenyl]benzoic acid](/img/structure/B14406497.png)
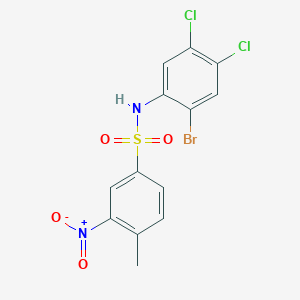
![N-[2-(Ethylamino)-5-nitrophenyl]propanamide](/img/structure/B14406511.png)

